molecular formula C11H18FNSn B12522237 2-Fluoro-3-(triethylstannyl)pyridine CAS No. 651341-64-9

2-Fluoro-3-(triethylstannyl)pyridine

Cat. No.: B12522237
CAS No.: 651341-64-9
M. Wt: 301.98 g/mol
InChI Key: DAWBIRQKKSFMPM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(triethylstannyl)pyridine is an organotin compound that features a pyridine ring substituted with a fluorine atom at the 2-position and a triethylstannyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(triethylstannyl)pyridine typically involves the stannylation of 2-fluoropyridine. One common method is the reaction of 2-fluoropyridine with triethylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(triethylstannyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The triethylstannyl group can be replaced by other substituents through cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution Products: Depending on the coupling partner, various substituted pyridines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-3-(triethylstannyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the preparation of functional materials with specific electronic or optical properties.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.

    Radiochemistry: The fluorine atom in the compound can be replaced with radioactive isotopes for use in positron emission tomography (PET) imaging.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(triethylstannyl)pyridine in chemical reactions typically involves the activation of the triethylstannyl group by a catalyst, followed by nucleophilic attack or coupling with another reagent. The fluorine atom can influence the reactivity of the pyridine ring by withdrawing electron density, making certain positions more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-(tributylstannyl)pyridine: Similar in structure but with tributylstannyl instead of triethylstannyl.

    2-Fluoro-3-(trimethylstannyl)pyridine: Features a trimethylstannyl group.

    2-Fluoro-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a stannyl group.

Uniqueness

2-Fluoro-3-(triethylstannyl)pyridine is unique due to the specific combination of the triethylstannyl group and the fluorine atom, which imparts distinct reactivity and properties compared to its analogs. The triethylstannyl group provides a balance between steric bulk and reactivity, making it suitable for various synthetic applications.

Properties

CAS No.

651341-64-9

Molecular Formula

C11H18FNSn

Molecular Weight

301.98 g/mol

IUPAC Name

triethyl-(2-fluoropyridin-3-yl)stannane

InChI

InChI=1S/C5H3FN.3C2H5.Sn/c6-5-3-1-2-4-7-5;3*1-2;/h1-2,4H;3*1H2,2H3;

InChI Key

DAWBIRQKKSFMPM-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC)(CC)C1=C(N=CC=C1)F

Origin of Product

United States

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